DIMETHYL 2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE
Description
DIMETHYL 2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE is a complex organic compound with the molecular formula C17H16N2O5S. It is known for its unique chemical structure, which includes a pyrimidinylsulfanyl group and a terephthalate ester.
Properties
IUPAC Name |
dimethyl 2-[(2-pyrimidin-2-ylsulfanylacetyl)amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-23-14(21)10-4-5-11(15(22)24-2)12(8-10)19-13(20)9-25-16-17-6-3-7-18-16/h3-8H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEYISCCJJJKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE typically involves multiple steps. One common method includes the reaction of 2-pyrimidinylthiol with an acylating agent to form the intermediate 2-(2-pyrimidinylsulfanyl)acetyl chloride. This intermediate is then reacted with dimethyl terephthalate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidinylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functionalities
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
DIMETHYL 2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments
Mechanism of Action
The mechanism of action of DIMETHYL 2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets. The pyrimidinylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction may involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The compound’s effects on cellular pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
DIMETHYL 2-AMINOTEREPHTHALATE: Similar structure but lacks the pyrimidinylsulfanyl group.
DIMETHYL 2-NITROTEREPHTHALATE: Contains a nitro group instead of the pyrimidinylsulfanyl group.
DIMETHYL 2-HYDROXYTEREPHTHALATE: Features a hydroxyl group in place of the pyrimidinylsulfanyl group
Uniqueness
DIMETHYL 2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE is unique due to the presence of the pyrimidinylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable molecule for research and industrial applications .
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